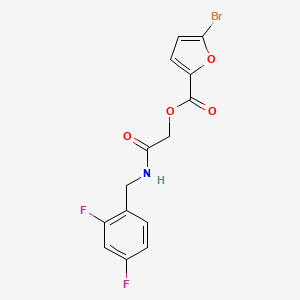
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a useful research compound. Its molecular formula is C14H10BrF2NO4 and its molecular weight is 374.138. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate represents a novel entity in medicinal chemistry, particularly noted for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C14H12BrF2N3O4
- Molecular Weight : 392.16 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The key steps include:
- Formation of the furan ring : This is achieved through cyclization reactions involving appropriate carbonyl compounds.
- Introduction of the difluorobenzyl group : Nucleophilic substitution reactions are utilized to attach the difluorobenzyl moiety.
- Carboxylate formation : The final step often involves esterification to yield the carboxylate form.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains. In vitro tests demonstrated significant antibacterial properties, particularly against drug-resistant strains such as Acinetobacter baumannii and Staphylococcus aureus. The compound exhibited an IC50 value indicating its potency in inhibiting bacterial growth.
| Bacterial Strain | IC50 (µM) | Comments |
|---|---|---|
| A. baumannii | 5.0 | Effective against NDM-positive |
| K. pneumoniae | 10.0 | Moderate activity |
| E. cloacae | 12.5 | Lower effectiveness |
| S. aureus | 8.0 | Significant inhibition |
Anticancer Activity
The compound has also shown promise in cancer research, with studies indicating its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell survival.
- Receptor Modulation : The compound may also modulate receptor activity linked to apoptosis and cell cycle regulation.
Case Studies
- Study on Antibacterial Efficacy
- Cancer Cell Line Testing
Propriétés
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO4/c15-12-4-3-11(22-12)14(20)21-7-13(19)18-6-8-1-2-9(16)5-10(8)17/h1-5H,6-7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYIHLHRWUBEFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














